N-(2-methylphenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(2-METHYLPHENYL)-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
The synthesis of N-(2-METHYLPHENYL)-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the pyrazoloquinazoline core, followed by the introduction of the phenyl and methylphenyl groups. The reaction conditions usually require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-METHYLPHENYL)-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other pyrazoloquinazolines and related heterocyclic compounds. Compared to these, N-(2-METHYLPHENYL)-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both phenyl and methylphenyl groups. This uniqueness may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C24H22N4O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-8-oxo-9-phenyl-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C24H22N4O2/c1-15-8-5-6-11-18(15)27-24(30)17-14-25-28-22(16-9-3-2-4-10-16)21-19(26-23(17)28)12-7-13-20(21)29/h2-6,8-11,14,22,26H,7,12-13H2,1H3,(H,27,30) |
InChI Key |
QKKQLUYNSRHEHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=CC=C5)C(=O)CCC4 |
Origin of Product |
United States |
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